molecular formula C10H11ClN2S B1369070 (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride CAS No. 857997-89-8

(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride

Cat. No.: B1369070
CAS No.: 857997-89-8
M. Wt: 226.73 g/mol
InChI Key: NRSFWQQBOWQTGN-UHFFFAOYSA-N
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Description

“(2-Phenyl-1,3-thiazol-4-yl)methanamine Hydrochloride” is a chemical compound with the CAS number 857997-89-8 . It has a molecular weight of 226.73 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H . This indicates that the compound consists of a phenyl group attached to a thiazolyl group, which is further attached to a methanamine group. The compound also includes a hydrochloride group.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 217-218 degrees Celsius . The compound has a molecular weight of 190.27 g/mol .

Scientific Research Applications

Antimicrobial Properties

  • Synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have demonstrated variable degrees of antibacterial and antifungal activities. This includes certain variants closely related to (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, highlighting its potential use in antimicrobial applications (Visagaperumal et al., 2010).
  • The antimicrobial activities of 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives, closely related to the core structure of this compound, have been evaluated. These compounds showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).

Anticonvulsant Properties

  • Stereochemical analysis of 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride, a compound structurally similar to this compound, revealed insights into its mechanism of action, potentially similar to phenytoin, a well-known anticonvulsant. This provides a foundation for exploring the anticonvulsant properties of related thiazolyl methanamine compounds (Camerman et al., 2005).

Antioxidant Properties

  • Novel derivatives of 1,3-thiazole, akin to this compound, have been synthesized and screened for their in vitro antioxidant properties. Some synthesized compounds exhibited potent antioxidant activity, indicating the potential antioxidant capacity of thiazolyl methanamine derivatives (Jaishree et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSFWQQBOWQTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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